4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate

Description

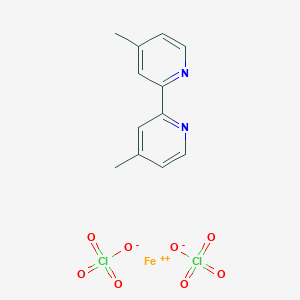

4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate is a coordination complex featuring a central iron(II) ion coordinated by two 4,4'-dimethyl-2,2'-bipyridine (dmbpy) ligands and perchlorate (ClO₄⁻) counterions. The dmbpy ligand consists of two pyridine rings linked at the 2,2'-positions, with methyl groups at the 4,4'-positions, enhancing electron-donating properties and steric bulk compared to unsubstituted 2,2'-bipyridine (bpy) . This compound is utilized in analytical chemistry for the determination of ferrous ions and cyanide compounds , and it serves as a precursor in catalytic and materials science applications due to its redox-active iron center and stable coordination geometry .

Properties

Molecular Formula |

C12H12Cl2FeN2O8 |

|---|---|

Molecular Weight |

438.98 g/mol |

IUPAC Name |

iron(2+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;diperchlorate |

InChI |

InChI=1S/C12H12N2.2ClHO4.Fe/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1(3,4)5;/h3-8H,1-2H3;2*(H,2,3,4,5);/q;;;+2/p-2 |

InChI Key |

NXVAJVIWOKSMGD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 4,4'-dimethyl-2,2'-bipyridine (C12H12N2, molecular weight 184.24 g/mol) is a prerequisite for preparing its ferrous perchlorate complex. The ligand is typically prepared via a palladium-catalyzed coupling reaction starting from 4-methylpyridine derivatives. A representative synthetic procedure is as follows:

- Stage 1: Oxidation of 4-methylpyridine-1-oxide using palladium on activated charcoal catalyst at 65 °C for 6 hours.

- Stage 2: Treatment with phosphorus trichloride to facilitate deoxygenation and promote coupling.

- 0.93 g of analytically pure 4-methylpyridine is dissolved in 20 mL acetic acid.

- 15 mL of 30% hydrogen peroxide is added in two portions at room temperature to oxidize the pyridine.

- After 3.5 hours, 0.0118 g palladium on carbon catalyst is added, and the mixture is refluxed at 65 °C for 6 hours.

- The reaction mixture is cooled, and 165 g phosphorus trichloride is added to deoxygenate.

- Insoluble matter is filtered off, and the filtrate is evaporated under reduced pressure.

- The residue crystallizes as white crystals, which are recrystallized from ethyl acetate to yield 4,4'-dimethyl-2,2'-bipyridine with a yield of 97.4%.

Oxidation to Derivatives (Optional)

For further functionalization, 4,4'-dimethyl-2,2'-bipyridine can be oxidized to 4,4'-dicarboxy-2,2'-bipyridine using strong oxidants such as potassium dichromate or potassium permanganate in acidic media. This oxidation is generally conducted under controlled temperature (70–80 °C) with stirring, followed by filtration and purification steps.

Preparation of 4,4'-Dimethyl-2,2'-bipyridine Ferrous Perchlorate Complex

General Methodology

The complexation of 4,4'-dimethyl-2,2'-bipyridine with ferrous perchlorate involves coordination of the bipyridine nitrogen atoms to Fe^2+ ions in the presence of perchlorate anions. The general preparation method includes:

- Dissolving 4,4'-dimethyl-2,2'-bipyridine ligand in an appropriate solvent (e.g., acetonitrile, ethanol).

- Adding a stoichiometric amount of ferrous perchlorate salt (Fe(ClO4)2·xH2O).

- Stirring the mixture under inert atmosphere to prevent Fe^2+ oxidation.

- Allowing the complex to form, often indicated by a color change.

- Isolation of the complex by filtration or crystallization.

- Drying under vacuum to obtain pure this compound.

Specific Preparation Example and Data

While explicit detailed synthetic protocols for the ferrous perchlorate complex are scarce in open literature, commercial suppliers such as Pfaltz & Bauer, Inc. provide this compound with the molecular formula C36H36Cl2FeN6O8 and molecular weight 807.46 g/mol, indicating a 1:2 metal-to-ligand stoichiometry.

The complex is typically prepared by mixing 2 equivalents of 4,4'-dimethyl-2,2'-bipyridine with 1 equivalent of ferrous perchlorate in solution, followed by crystallization.

Analytical and Structural Considerations

Characterization Techniques

- NMR Spectroscopy: Confirms ligand integrity and coordination environment.

- Mass Spectrometry: Confirms molecular weight and complex stoichiometry.

- X-ray Crystallography: Determines the coordination geometry and confirms complex formation.

- Elemental Analysis: Verifies composition.

- Infrared Spectroscopy: Identifies characteristic ligand-metal bonding vibrations.

Halogen Bonding and Structural Effects

Recent studies on 2,2'-bipyridine derivatives, including 4,4'-dimethyl-2,2'-bipyridine, reveal their role as halogen bond acceptors in cocrystals with perfluorinated iodobenzenes and N-haloimides, which may influence their coordination chemistry and stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate undergoes various types of chemical reactions, including:

Oxidation: The ferrous ion can be oxidized to ferric ion under certain conditions.

Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.

Substitution: Ligand substitution reactions can occur where the 4,4’-dimethyl-2,2’-bipyridine ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using other ligands like bipyridine or phenanthroline under controlled conditions.

Major Products:

Oxidation: Ferric perchlorate complexes.

Reduction: Reduced ferrous complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of the ferrous ion coordinated with the 4,4'-dimethyl-2,2'-bipyridine ligand. Its molecular formula is , with a molecular weight of approximately 438.98 g/mol. The ligand's methyl groups enhance lipophilicity and influence the coordination environment around the iron center, affecting its electronic properties and reactivity.

Coordination Chemistry

Applications in Catalysis:

4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate is primarily utilized as a model compound in coordination chemistry research. It serves as a versatile ligand that stabilizes metal ions in various oxidation states. This stabilization is crucial for catalyzing reactions such as oxidation and reduction processes.

Table 1: Comparison of Coordination Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains methyl groups enhancing lipophilicity | Unique coordination environment |

| 2,2'-Bipyridine ferrous perchlorate | Simpler structure without methyl groups | Different electronic properties |

| Tris(4,4'-dimethyl-2,2'-bipyridine)iron(II) perchlorate | Multiple ligands leading to enhanced stability | More complex coordination chemistry |

Organic Synthesis

The compound plays a significant role in organic synthesis as a building block for creating complex molecules. Its ability to undergo ligand exchange reactions allows it to participate in various synthetic pathways.

Case Study: Synthesis of Complex Organic Molecules

In a study focusing on the synthesis of pharmaceutical intermediates, this compound was used to facilitate reactions that required precise control over metal-ligand interactions. The compound's reactivity was exploited to achieve high yields of desired products under mild conditions.

Electrochemical Applications

The electrochemical behavior of this compound has been extensively studied. It can act as both an electron donor and acceptor depending on the surrounding environment.

Table 2: Electrochemical Properties

| Property | Value |

|---|---|

| Oxidation Potential (V) | +0.25 (vs Ag/AgCl) |

| Reduction Potential (V) | -0.15 (vs Ag/AgCl) |

| Stability Range (pH) | 3-7 |

These properties make it suitable for applications in sensors and energy storage devices.

Environmental Chemistry

Research has also explored the potential of this compound in environmental applications such as pollutant degradation. Its ability to facilitate redox reactions can be harnessed for the breakdown of organic pollutants in water treatment processes.

Case Study: Pollutant Degradation

A recent study demonstrated that using this compound as a catalyst significantly increased the degradation rate of specific pollutants under aerobic conditions. The findings suggest its potential utility in developing sustainable environmental remediation strategies.

Mechanism of Action

The mechanism of action of 4,4’-dimethyl-2,2’-bipyridine ferrous perchlorate involves its ability to participate in redox reactions. The ferrous ion can undergo oxidation and reduction, making it a versatile compound in various chemical processes. The 4,4’-dimethyl-2,2’-bipyridine ligand stabilizes the ferrous ion and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methyl substituents on bipyridine ligands significantly influences the electronic and steric properties of metal complexes:

- 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) vs. 6,6'-Dimethyl-2,2'-bipyridine (dmbpy-6,6') :

- In copper-catalyzed carbonylation reactions, dmbpy-4,4' and 4,4'-dimethoxy-2,2'-bipyridine (dmo-bpy) ligands provided higher yields (~80%) compared to dmbpy-6,6' (~60%), likely due to reduced steric hindrance and enhanced electron donation at the 4,4' positions .

- In Ru(II) photophysical studies, dmbpy-4,4' complexes exhibited stronger metal-to-ligand charge transfer (MLCT) transitions than dmbpy-6,6' derivatives, attributed to better π-backbonding from the methyl groups at the 4,4' positions .

- 4,4'-Dimethyl-2,2'-bipyridine vs. 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy): Ruthenium complexes with dcbpy ligands show enhanced light absorption in dye-sensitized solar cells (DSSCs) due to carboxylate anchoring groups, whereas dmbpy-based complexes are more suited for non-aqueous catalytic applications .

Metal Center Variations

- Fe(II) vs. Ru(II) Complexes: Fe(II)-dmbpy perchlorate complexes are less common in photochemical applications due to faster non-radiative decay compared to Ru(II) analogues. Ru(II) tris(dmbpy) complexes, however, exhibit strong MLCT luminescence and are widely used in optoelectronics . Ru(II) complexes with dmbpy ligands demonstrated moderate cytotoxicity (IC₅₀ > 50 μM) in cancer cells, whereas Fe(II) derivatives are less explored for biological activity .

Pt(II) and Ti(IV) Complexes :

- Pt(II)-dmbpy complexes (e.g., dichloroplatinum(II) derivatives) showed lower synthetic yields (54–56%) compared to Pt(II)-6,6'-dimethyl-2,2'-bipyridine complexes (yield: 54–143 mg), highlighting the impact of substituent position on metal-ligand compatibility .

- Ti(IV) complexes with dmbpy ligands displayed moderate antimicrobial activity (MIC: 32–64 μg/mL), outperforming adamantylamine-based analogues .

Counterion Effects

- Perchlorate (ClO₄⁻) vs. Chloride (Cl⁻): Perchlorate counterions improve solubility in polar solvents and stabilize cationic metal centers via weak coordination, whereas chloride ions often form stronger bonds, altering redox potentials. For example, Ru(dmbpy)₃₂ exhibits reversible Fe²⁺/Fe³⁺ redox couples at +0.85 V vs. Ag/AgCl, contrasting with chloride-based complexes that show shifted potentials .

Research Findings and Data Tables

Table 1: Catalytic Performance of Substituted Bipyridine Ligands in Copper-Catalyzed Reactions

| Ligand | Substituent Position | Reaction Yield (%) | Reference |

|---|---|---|---|

| 4,4'-Dimethyl-2,2'-bpy | 4,4' | 80 | |

| 4,4'-Dimethoxy-2,2'-bpy | 4,4' | 78 | |

| 6,6'-Dimethyl-2,2'-bpy | 6,6' | 60 |

Biological Activity

4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate is a complex that has garnered attention in the fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Structure and Composition

- Molecular Formula : C12H12N2FeClO4

- Molecular Weight : 305.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and receptors. The ferrous ion (Fe²⁺) is known for its role in various biochemical processes, including electron transfer and catalysis.

Biological Activity Overview

- Antimicrobial Properties :

- Cytotoxicity :

- Enzyme Interaction :

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Enzyme Inhibition Studies :

Q & A

Basic: How can synthesis methods for 4,4'-dimethyl-2,2'-bipyridine be optimized for higher yields?

Answer:

The synthesis of 4,4'-dimethyl-2,2'-bipyridine (dmbpy) can be optimized through catalytic coupling or oxidation pathways. For example, Pd/C-catalyzed coupling of 4-methylpyridine () offers a direct route with moderate yields (~60–70%). Alternatively, oxidation of 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic derivatives (e.g., 4,4'-dicarboxy-2,2'-bipyridine) using dichromate acid achieves yields up to 85%, compared to low-yield KMnO₄ oxidation (<40%) (). Key parameters include:

- Catalytic conditions : Temperature (e.g., 150–200°C for Pd/C), solvent choice (aqueous vs. organic), and catalyst loading.

- Oxidation control : pH adjustment and stoichiometric ratios to minimize overoxidation.

Methodological refinement should involve monitoring by NMR or GC-MS for intermediate validation ().

Basic: What are the primary techniques for structural characterization of dmbpy metal complexes?

Answer:

X-ray crystallography remains the gold standard for resolving coordination geometries. Key steps include:

- Data collection : Use high-resolution detectors (e.g., CCD diffractometers) and low-temperature settings to reduce thermal motion artifacts ( ).

- Structure refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to model atomic positions and thermal parameters ( ).

- Visualization : Tools like ORTEP-3 generate molecular diagrams, highlighting π-π interactions or steric effects from methyl groups ( ).

For non-crystalline samples, complementary techniques like FTIR (to confirm ligand binding) and cyclic voltammetry (redox behavior) are recommended ().

Advanced: How can researchers resolve contradictions in reported redox potentials of ferrous perchlorate complexes with dmbpy?

Answer:

Discrepancies in redox behavior may arise from solvent polarity, counterion effects, or ligand protonation states. To address this:

- Standardize conditions : Use non-coordinating solvents (e.g., acetonitrile) and consistent electrolyte concentrations (e.g., 0.1 M TBAPF₆) ().

- Spectroelectrochemistry : Combine cyclic voltammetry with UV-vis-NIR to correlate redox events with spectral changes ().

- DFT calculations : Compare experimental potentials with theoretical values (e.g., HOMO-LUMO gaps) to validate electronic structure models ().

For example, thermochemical data (ΔfH° = −45.2 ± 2.1 kJ/mol for dmbpy) can inform stability predictions under oxidative conditions ().

Advanced: What methodologies enable the design of dmbpy-based ruthenium complexes for photophysical applications?

Answer:

To engineer Ru(II)-dmbpy complexes for light-harvesting or luminescence:

- Ligand substitution : Introduce electron-withdrawing groups (e.g., −COOH at 4,4'-positions) to lower LUMO levels, enhancing charge-transfer efficiency ().

- Solvent tuning : Use polar solvents (e.g., DMF) to stabilize excited states and prolong emission lifetimes ( ).

- Time-resolved spectroscopy : Measure excited-state decay kinetics (ns-µs range) to assess intersystem crossing efficiency ().

For example, Ru(II) complexes with dmbpy ligands exhibit MLCT (metal-to-ligand charge transfer) transitions at ~450 nm, suitable for dye-sensitized solar cells ( ).

Advanced: How do steric and electronic effects of dmbpy influence magnetic exchange interactions in copper(II) complexes?

Answer:

The methyl groups in dmbpy introduce steric hindrance, altering coordination geometry and magnetic coupling. To analyze:

- Single-crystal studies : Resolve Jahn-Teller distortions in Cu(II) complexes (e.g., [Cu(dmbpy)Cl₂]) using bond-length alternation metrics ( ).

- SQUID magnetometry : Measure temperature-dependent susceptibility (χ vs. T) to calculate exchange constants (J) via the Bleaney-Bowers equation ().

- Comparative studies : Replace dmbpy with less hindered ligands (e.g., 2,2'-bipyridine) to isolate steric effects. For instance, μ-4,4'-bipyridine Cu(II) complexes show weaker antiferromagnetic coupling (J = −12 cm⁻¹) compared to dmbpy derivatives due to reduced ligand flexibility ().

Advanced: What strategies mitigate crystallographic disorder in dmbpy-containing coordination polymers?

Answer:

Disorder often arises from solvent molecules or perchlorate counterions. Mitigation strategies include:

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution ( ).

- Occupancy refinement : Use SHELXL to model partial site occupancy for disordered atoms ( ).

- Twinned data handling : Apply HKLF 5 format in SHELX for twin refinement, particularly for high-symmetry space groups ( ).

For example, in Ru(II)-dmbpy structures, perchlorate ions often exhibit rotational disorder, requiring constraints (e.g., SIMU/DELU commands) during refinement ( ).

Basic: How does the thermodynamic stability of dmbpy impact its suitability in high-temperature applications?

Answer:

The enthalpy of sublimation (ΔsubH° = 118.5 ± 1.5 kJ/mol) and combustion data (ΔcH° = −7043 ± 15 kJ/mol) confirm dmbpy’s thermal resilience (). For high-temperature stability:

- TGA analysis : Monitor decomposition onset (typically >250°C for dmbpy complexes).

- Ligand design : Methyl groups enhance rigidity, reducing ligand dissociation in molten states ( ).

Applications like catalysis or materials synthesis should maintain temperatures below 200°C to prevent ligand degradation ().

Advanced: How can researchers reconcile conflicting data on dmbpy’s electronic effects in mixed-valence complexes?

Answer:

Contradictions in intervalence charge-transfer (IVCT) band positions may stem from solvent polarity or metal-ligand covalency. To resolve:

- Solvent normalization : Report λmax values relative to a solvent polarity index (e.g., ET(30)).

- Resonance Raman : Identify vibrational modes correlated with charge delocalization ().

- XAS studies : Probe metal oxidation states and ligand participation in redox events ().

For example, Fe(II)-dmbpy complexes show solvent-dependent IVCT bands, shifting by ~50 nm between H₂O and CH₃CN ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.